N-[(4-fluorophenyl)methyl]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Description
N-[(4-fluorophenyl)methyl]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrido[1,2-a]pyrimidine core, which is known for its biological activity and structural versatility.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2/c1-11-2-7-15-19-9-14(17(23)21(15)10-11)16(22)20-8-12-3-5-13(18)6-4-12/h2-7,9-10H,8H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQBHUBBUKQDTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C(C2=O)C(=O)NCC3=CC=C(C=C3)F)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Building Blocks
The target molecule can be dissected into three primary components:
- Pyrido[1,2-a]pyrimidin-4-one core : Provides the bicyclic framework.
- 7-Methyl substituent : Introduced via alkylation or Claisen condensation.
- N-(4-Fluorobenzyl)carboxamide : Formed through amidation or nucleophilic substitution.
Key intermediates include 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid and its acid chloride derivative, which react with 4-fluorobenzylamine to form the final amide.
Stepwise Synthetic Routes
Route 1: Condensation Followed by Amidation
Step 1: Synthesis of 7-Methyl-4-Oxo-4H-Pyrido[1,2-a]Pyrimidine-3-Carboxylic Acid
- Reagents : Ethyl acetoacetate, 2-aminopyridine, and acetic anhydride.
- Conditions : Reflux in acetic acid (120°C, 8–12 h).
- Mechanism : Cyclocondensation via Knorr quinazoline synthesis, forming the bicyclic core.
- Yield : 65–72% after recrystallization.
Step 2: Activation to Acid Chloride
- Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride.
- Conditions : Reflux in anhydrous dichloromethane (40°C, 2 h).
- Intermediate : 3-Chlorocarbonyl-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine.
Step 3: Amidation with 4-Fluorobenzylamine
Route 2: One-Pot Multicomponent Synthesis
Reaction Design
- Components :
- 5-Amino-1-phenyl-1H-1,2,4-triazole (scaffold precursor).
- Ethyl acetoacetate (methyl group source).
- 4-Fluorobenzaldehyde (aryl aldehyde).
- Catalyst : p-Toluenesulfonic acid (PTSA, 10 mol%).
- Conditions : Ethanol, reflux (24 h).
Mechanism
- Knoevenagel Condensation : Between ethyl acetoacetate and 4-fluorobenzaldehyde.
- Cyclization : With 5-amino-1-phenyl-1H-1,2,4-triazole to form the pyrido[1,2-a]pyrimidine core.
- Oxidation : In situ oxidation to the 4-oxo derivative.
Yield and Purity
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 (Stepwise) | Route 2 (One-Pot) |
|---|---|---|
| Total Yield | 38–46% | 52–58% |
| Reaction Time | 14–20 h | 24 h |
| Purification Steps | 3 (Filtration, Column) | 2 (Filtration) |
| Scalability | Moderate (Lab-Scale) | High (Pilot-Scale) |
| Byproducts | Acidic impurities | Minimal |
Key Observations :
Optimization Strategies
Solvent Selection
Catalytic Systems
Challenges and Mitigation
Regioselectivity in Cyclization
Biological Relevance and Synthetic Adjustments
While the primary focus is synthesis, antiproliferative data from analogous compounds inform structural optimization:
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Amines, thiols; typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-chlorophenyl)methyl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
- N-[(4-bromophenyl)methyl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
- N-[(4-methylphenyl)methyl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Uniqueness
N-[(4-fluorophenyl)methyl]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability. The fluorine atom can also influence the compound’s electronic properties, making it distinct from its analogs with different substituents.
Biological Activity
N-[(4-fluorophenyl)methyl]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound with significant potential in medicinal chemistry. This compound features a pyrido[1,2-a]pyrimidine core, a carboxamide functional group, and a 4-fluorophenyl substituent, which contribute to its unique chemical properties and potential biological activities. Its structure suggests possible interactions with various biological targets, particularly in the context of enzyme inhibition and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 300.31 g/mol. The presence of the 4-oxo group enhances the reactivity of the molecule, making it a subject of interest in pharmacological studies.
Biological Activity Overview
Research indicates that compounds within the pyridopyrimidine class exhibit various biological activities, including:
While the exact mechanism of action for this compound remains largely unexplored, its structural characteristics imply several possible interactions:
- COX Inhibition : The compound may inhibit COX enzymes, leading to reduced production of pro-inflammatory prostaglandins. This could result in decreased inflammation and pain relief.
- Kinase Inhibition : Similar compounds have been studied for their ability to inhibit various kinases involved in cancer cell signaling pathways . This inhibition could potentially halt cancer cell proliferation.
Research Findings and Case Studies
Several studies highlight the biological activity of pyridopyrimidine derivatives:
Q & A
Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves a multi-step approach:
- Step 1 : Construct the pyrido[1,2-a]pyrimidine core via cyclocondensation of 2-aminopyridine derivatives with β-ketoesters under acidic conditions (e.g., acetic acid, 80–100°C) .
- Step 2 : Introduce the 4-fluorobenzyl group via nucleophilic substitution or coupling reactions. For example, use coupling agents like EDCI/HOBt for amide bond formation between the pyrido[1,2-a]pyrimidine-3-carboxylic acid intermediate and 4-fluorobenzylamine .
- Critical Parameters :
- pH : Maintain neutral to slightly basic conditions (pH 7–8) during coupling to avoid side reactions.
- Temperature : Optimize at 50–60°C for amide bond formation to balance reaction rate and decomposition .
- Yield Optimization : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to minimize impurities in the final step .
Q. What spectroscopic techniques are essential for structural characterization?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Assign aromatic protons (δ 6.8–8.2 ppm for fluorophenyl and pyrimidine groups) and carbonyl signals (δ 165–175 ppm for amide and ketone groups) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 368.12 for C18H15FN3O3) .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .
Q. What are the key functional groups influencing reactivity?
- Answer :
- Amide group : Participates in hydrogen bonding, affecting solubility and target interactions.
- 4-Oxo-pyrido[1,2-a]pyrimidine core : Enables π-π stacking with aromatic residues in biological targets.
- 4-Fluorobenzyl substituent : Enhances lipophilicity and metabolic stability .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproducts during fluorophenyl group coupling?
- Methodological Answer :
- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura coupling if aryl halides are intermediates .
- Solvent Effects : Use polar aprotic solvents (DMF or DMSO) to stabilize transition states and reduce side reactions .
- Byproduct Analysis : Employ HPLC-MS to identify impurities (e.g., dehalogenated products) and adjust stoichiometry of reagents .
Q. How do researchers resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay Standardization : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) .
- Dose-Response Curves : Perform IC50 comparisons across multiple concentrations (1 nM–100 µM) to account for variability in potency measurements .
- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., pyrido[3,4-d]pyrimidines) to identify trends in substituent-activity relationships .
Q. What computational strategies predict binding interactions with kinase targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). Key residues: Lys745 (hydrogen bonding with amide) and Phe723 (π-π stacking with pyrido[1,2-a]pyrimidine) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Metrics: RMSD < 2.0 Å indicates stable binding .
- Free Energy Calculations : Apply MM-PBSA to estimate binding affinities (ΔG < −30 kcal/mol suggests strong inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
